molecular formula C11H13NO5S B8097992 (S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide

(S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B8097992
M. Wt: 271.29 g/mol
InChI Key: CKCJEQFMSMZKEV-VIFPVBQESA-N
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Description

(S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide is a chiral compound that belongs to the class of oxathiazolidines. These compounds are characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The presence of the chiral center at the 3-position and the carbobenzyloxy (Cbz) protecting group makes this compound particularly interesting for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chiral amine with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxathiazolidine ring. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

(S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The chiral center and the oxathiazolidine ring structure allow it to bind selectively to enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets through various pathways, including competitive inhibition or allosteric modulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide include other oxathiazolidines and related sulfur-containing heterocycles, such as:

Uniqueness

The uniqueness of this compound lies in its chiral center and the specific arrangement of atoms within the oxathiazolidine ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

benzyl (4S)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-9-7-17-18(14,15)12(9)11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCJEQFMSMZKEV-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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